3-Amino-3-(3-bromo-4-fluorophenyl)cyclobutan-1-ol
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Overview
Description
3-Amino-3-(3-bromo-4-fluorophenyl)cyclobutan-1-ol is an organic compound with the molecular formula C₁₀H₁₁BrFNO It is a cyclobutanol derivative featuring an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-bromo-4-fluorophenyl)cyclobutan-1-ol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-bromo-4-fluorophenyl)cyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 3-Amino-3-(4-fluorophenyl)cyclobutan-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the bromine atom can yield 3-Amino-3-(4-fluorophenyl)cyclobutan-1-ol.
Scientific Research Applications
3-Amino-3-(3-bromo-4-fluorophenyl)cyclobutan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-bromo-4-fluorophenyl)cyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-fluorophenyl)cyclobutan-1-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Amino-3-(3-chloro-4-fluorophenyl)cyclobutan-1-ol: Contains a chlorine atom instead of a bromine atom, which can affect its chemical properties and interactions.
3-Amino-3-(3-bromo-4-methylphenyl)cyclobutan-1-ol: Contains a methyl group instead of a fluorine atom, leading to different steric and electronic effects.
Uniqueness
The presence of both bromine and fluorine atoms in 3-Amino-3-(3-bromo-4-fluorophenyl)cyclobutan-1-ol makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H11BrFNO |
---|---|
Molecular Weight |
260.10 g/mol |
IUPAC Name |
3-amino-3-(3-bromo-4-fluorophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H11BrFNO/c11-8-3-6(1-2-9(8)12)10(13)4-7(14)5-10/h1-3,7,14H,4-5,13H2 |
InChI Key |
XUMWOSIEJOUSCK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC(=C(C=C2)F)Br)N)O |
Origin of Product |
United States |
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